N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form an intermediate Schiff base.
Addition of the Oxalamide Group: The intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to introduce the oxalamide group.
Final Coupling: The final step involves coupling the intermediate with 2,5-dimethylaniline under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino groups can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)ethyl)-N2-(2,5-dimethylphenyl)oxalamide
- N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2,5-dimethylphenyl)oxalamide
- N1-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide
Uniqueness
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is unique due to the presence of multiple dimethylamino groups and its specific phenyl ring substitution pattern. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-7-8-16(2)19(13-15)24-22(28)21(27)23-14-20(26(5)6)17-9-11-18(12-10-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTOOHSPDHRRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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